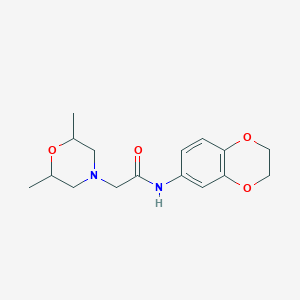

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

説明

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)10-16(19)17-13-3-4-14-15(7-13)21-6-5-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPPRBSSKFAOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves several steps:

- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine.

- Reagents : The compound is reacted with various acetamides under basic conditions to yield the target molecule.

- Characterization : The structures of synthesized compounds are confirmed using techniques such as proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes related to type 2 diabetes and Alzheimer’s disease:

- α-glucosidase Inhibition : Compounds derived from this structure have shown weak to moderate inhibitory activity against the α-glucosidase enzyme. For instance, certain derivatives displayed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

Neuroprotective Potential

The compound's structural characteristics suggest potential neuroprotective properties. The inhibition of acetylcholinesterase (an enzyme associated with Alzheimer's disease) by related compounds indicates that this class of compounds may help mitigate cognitive decline associated with neurodegenerative diseases .

Type 2 Diabetes Management

The ability of this compound derivatives to inhibit α-glucosidase positions them as potential therapeutic agents for managing type 2 diabetes. Their moderate activity suggests they could be developed further into more effective treatments through structural modifications.

Alzheimer’s Disease Treatment

Given their inhibitory effects on acetylcholinesterase and potential neuroprotective mechanisms, these compounds may serve as leads in developing new therapies for Alzheimer’s disease. Further research is required to elucidate their mechanisms of action and efficacy in vivo.

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized a series of sulfonamide derivatives based on the benzodioxin structure. These compounds were evaluated for their enzyme inhibition capabilities against α-glucosidase and acetylcholinesterase. The results indicated that while most compounds exhibited weak activity, a few showed promising results warranting further investigation .

Case Study 2: Structure–Activity Relationship Analysis

Another study focused on the structure–activity relationship (SAR) of various derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide. The findings highlighted specific substitutions that enhanced enzyme inhibition potency and provided insights into optimizing these compounds for better therapeutic outcomes .

類似化合物との比較

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()

- Structure : Simpler analog lacking the dimethylmorpholine substituent.

- Properties : NMR data (δ 2.11 ppm for methyl group) and HRMS confirm its purity.

- Relevance : Serves as a baseline for evaluating the impact of the dimethylmorpholine group in the target compound. The morpholine moiety in the latter likely enhances solubility and modulates bioactivity due to its basic nitrogen and steric effects .

Anti-Diabetic Benzodioxin Sulfonamide-Acetamides ()

- Structure : Feature a sulfonamide linker and substituted phenyl groups (e.g., 7i and 7k).

- Bioactivity : Moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. 37 μM for acarbose).

- Comparison : The target compound’s dimethylmorpholine group may offer improved binding affinity compared to sulfonamide-linked analogs, though this requires experimental validation .

Morpholine/Acetamide Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structure : Contains a 2-oxomorpholine ring with acetyl and isopropylphenyl groups.

- Synthesis : Uses acetylation and coupling reactions in dichloromethane.

- Relevance : Demonstrates the versatility of morpholine-acetamide scaffolds in drug discovery. The target compound’s 2,6-dimethylmorpholine group may confer distinct steric and electronic properties compared to oxo-morpholine derivatives .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine ()

- Structure : Ethanamine analog of the target compound.

- Relevance : Highlights the importance of the acetamide vs. ethanamine functional group. Acetamides generally exhibit enhanced metabolic stability and hydrogen-bonding capacity compared to amines .

Dioxane-Ring Bioactive Compounds ()

- Examples: 3',4'-(1",4"-dioxino)flavones with antihepatotoxic activity.

- Bioactivity : Compounds like 4g (hydroxymethyl-substituted dioxane) showed efficacy comparable to silymarin in reducing liver enzyme levels (SGOT, SGPT).

- Comparison : The benzodioxin core in the target compound may similarly contribute to hepatoprotective or metabolic effects, though this remains speculative without direct data .

Data Table: Key Structural and Functional Comparisons

準備方法

Enzymatic Resolution of 2,3-Dihydro-1,4-Benzodioxin-2-Carboxamide

The enantioselective synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine begins with the enzymatic hydrolysis of 2,3-dihydro-1,4-benzodioxin-2-carboxamide . An amidase from Alcaligenes faecalis subsp. parafaecalis (IaaH) demonstrates high activity (65% relative to natural substrates) and enantioselectivity (E > 200) for this substrate. At 50% conversion, (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is obtained in >99% enantiomeric excess (e.e.), while the remaining (S)-amide retains 99% e.e. The products are separated via aqueous-organic phase extraction.

Key Reaction Parameters:

Chemical Amination of 2,3-Dihydro-1,4-Benzodioxin-6-Nitro

Alternative routes involve the reduction of 2,3-dihydro-1,4-benzodioxin-6-nitro derivatives. Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine. For example:

$$

\text{2,3-Dihydro-1,4-benzodioxin-6-nitro} \xrightarrow[\text{H}_2, \text{Pd/C (10\%)}]{\text{EtOH, 25°C}} \text{2,3-Dihydro-1,4-benzodioxin-6-amine} \quad \text{(Yield: 85–90\%)}

$$

Synthesis of 2,6-Dimethylmorpholine

Alkylation of Morpholine

2,6-Dimethylmorpholine is synthesized via double alkylation of morpholine using methyl iodide under basic conditions:

$$

\text{Morpholine} \xrightarrow[\text{NaH, DMF}]{\text{2 eq. CH}_3\text{I}} \text{2,6-Dimethylmorpholine} \quad \text{(Yield: 70–75\%)}

$$

Optimization Note: Excess methyl iodide and controlled temperature (0–5°C) minimize over-alkylation.

Resolution of Racemic Mixtures

Chiral HPLC or enzymatic methods resolve racemic 2,6-dimethylmorpholine into enantiomers if required. However, most synthetic routes utilize the racemic form due to cost considerations.

Acetamide Linker Formation

Coupling via Chloroacetyl Chloride

The benzodioxin amine reacts with 2-chloroacetyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide , followed by nucleophilic substitution with 2,6-dimethylmorpholine:

$$

\text{2,3-Dihydro-1,4-benzodioxin-6-amine} \xrightarrow[\text{Et}3\text{N, DCM}]{\text{ClCH}2\text{COCl}} \text{N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide} \quad \text{(Yield: 88\%)}

$$

$$

\text{N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{2,6-Dimethylmorpholine}} \text{Target Compound} \quad \text{(Yield: 82\%)}

$$

Direct Coupling Using Carbodiimide Reagents

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) to couple 2-(2,6-dimethylmorpholin-4-yl)acetic acid with the benzodioxin amine:

$$

\text{2-(2,6-Dimethylmorpholin-4-yl)acetic acid} + \text{2,3-Dihydro-1,4-benzodioxin-6-amine} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM, 0°C to RT}} \text{Target Compound} \quad \text{(Yield: 78\%)}

$$

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or reversed-phase HPLC (acetonitrile/water + 0.1% TFA).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, 1H, benzodioxin-H), 6.72 (s, 1H, benzodioxin-H), 4.32 (s, 4H, -OCH₂CH₂O-), 3.68 (m, 4H, morpholine-H), 3.12 (s, 2H, -NCOCH₂-), 2.54 (m, 4H, morpholine-H), 1.32 (d, 6H, -CH(CH₃)₂).

- HRMS (ESI): m/z calculated for C₁₇H₂₂N₂O₄ [M+H]⁺: 319.1656; found: 319.1659.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Enzymatic resolution | 95% | >99% e.e. | High enantioselectivity |

| Chloroacetyl substitution | 82% | 98% | Scalability |

| EDCl/HOBt coupling | 78% | 97% | Mild conditions |

Challenges and Optimization Strategies

- Enantiomeric Purity: Enzymatic methods outperform chemical resolution but require specialized biocatalysts.

- Morpholine Alkylation: Steric hindrance at the 2,6-positions necessitates excess methylating agents.

- Byproduct Formation: Chromatography or recrystallization removes dimorpholine-substituted byproducts.

Q & A

Basic: What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, and how are intermediates validated?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Nucleophilic substitution or coupling reactions to attach the 2,6-dimethylmorpholine moiety to the acetamide backbone.

- Step 2: Functionalization of the 1,4-benzodioxin ring, often via sulfonamide or alkylation reactions under inert atmospheres (e.g., nitrogen) .

- Validation: Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 7.39 ppm for aromatic protons in CDCl₃) and ESI/APCI(+) mass spectrometry (e.g., [M+H]⁺ peaks) to confirm structural integrity .

Basic: How do solvent choice and reaction temperature influence the yield of this compound?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents like DMF or dichloromethane enhance nucleophilicity in coupling reactions. For example, DMF improves solubility of sulfonamide intermediates during alkylation .

- Temperature Control: Reflux conditions (~80–100°C) optimize kinetics for ring closure or amide bond formation, while lower temperatures (25°C) minimize side reactions in sensitive steps .

- Yield Optimization: Sequential addition of reagents (e.g., acetyl chloride in two batches) and purification via gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) are critical .

Advanced: What computational or experimental strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Profiling: Use IC₅₀ assays to distinguish non-specific cytotoxicity (e.g., at >100 μM) from targeted enzyme inhibition (e.g., α-glucosidase inhibition at 10–50 μM) .

- Molecular Docking: Compare binding affinities of the 1,4-benzodioxin and morpholine moieties to enzyme active sites (e.g., acetylcholinesterase) to validate selectivity .

- Control Experiments: Include structure-activity relationship (SAR) analogs (e.g., replacing 2,6-dimethylmorpholine with piperazine) to isolate pharmacophoric contributions .

Advanced: How is crystallographic data used to confirm stereochemical assignments in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve absolute configuration of the 2,6-dimethylmorpholine ring and benzodioxin orientation. For example, bond angles (e.g., C-O-C ~118°) and torsion angles confirm ring puckering .

- Comparative Analysis: Overlay experimental 13C NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate stereoelectronic effects .

Advanced: What methodologies address low solubility in biological assays, and how are false negatives mitigated?

Methodological Answer:

- Co-solvent Systems: Use ≤1% DMSO in aqueous buffers to maintain solubility without denaturing proteins .

- Dynamic Light Scattering (DLS): Monitor aggregation at 25–37°C to exclude false negatives from particulate formation.

- Protease Stability Assays: Confirm compound integrity post-incubation using LC-MS to rule out degradation artifacts .

Basic: Which spectroscopic techniques are essential for characterizing degradation products under oxidative conditions?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identify molecular formulas of degradation products (e.g., oxidation of morpholine to lactam).

- 2D NMR (COSY, HSQC): Map spin systems to assign positions of hydroxylation or ring-opening in the benzodioxin moiety .

- FT-IR: Track carbonyl stretches (e.g., 1680–1700 cm⁻¹) to confirm amide bond hydrolysis .

Advanced: How do electronic effects of substituents on the benzodioxin ring influence metabolic stability?

Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., electron-withdrawing groups at position 6) with microsomal half-life (t₁/₂) .

- CYP450 Inhibition Assays: Use human liver microsomes and LC-MS/MS to quantify metabolite formation (e.g., morpholine N-demethylation) .

- LogP Adjustments: Introduce polar groups (e.g., -SO₂NH-) to reduce LogP and enhance aqueous stability .

Basic: What are the best practices for scaling up synthesis without compromising enantiomeric purity?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 h to 2 h) to minimize racemization .

- Chiral HPLC: Monitor enantiomeric excess (ee) at each step using columns like Chiralpak IA/IB .

- Inert Atmosphere: Maintain nitrogen flow during exothermic steps (e.g., Grignard additions) to prevent oxidation .

Advanced: How can in silico models predict drug-likeness and off-target interactions for this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cell predictions) and CNS penetration.

- Pharmacophore Mapping: Align the morpholine-acetamide core with known kinase inhibitors to flag off-target risks (e.g., hERG channel binding) .

- Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding (%) .

Advanced: What strategies reconcile discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Methodological Answer:

- Pharmacokinetic Bridging: Measure AUC(0–24h) and Cmax in rodent plasma via LC-MS to correlate exposure with effect .

- Tissue Distribution Studies: Use radiolabeled analogs (e.g., ¹⁴C-acetamide) to quantify penetration into target organs .

- Metabolite Identification: Profile major metabolites (e.g., glucuronide conjugates) to assess inactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。